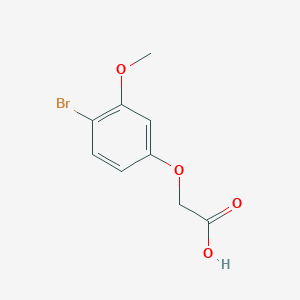
2-(4-Bromo-3-methoxyphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-bromo-3-methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxyphenoxy)acetic acid typically involves the reaction of 4-bromo-3-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Bromo-3-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Hydroxy-3-methoxyphenoxy)acetic acid.
Reduction: 2-(3-Methoxyphenoxy)acetic acid.
Substitution: 2-(4-Substituted-3-methoxyphenoxy)acetic acid derivatives.
科学的研究の応用
2-(4-Bromo-3-methoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Bromo-3-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity and function. The carboxyl group can form ionic bonds with positively charged amino acid residues, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-3-methoxyphenoxy)acetic acid
- 2-(4-Fluoro-3-methoxyphenoxy)acetic acid
- 2-(4-Iodo-3-methoxyphenoxy)acetic acid
Uniqueness
2-(4-Bromo-3-methoxyphenoxy)acetic acid is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.
特性
| 90326-63-9 | |
分子式 |
C9H9BrO4 |
分子量 |
261.07 g/mol |
IUPAC名 |
2-(4-bromo-3-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H9BrO4/c1-13-8-4-6(2-3-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChIキー |
ALCBQKDXPNVHTH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)OCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)

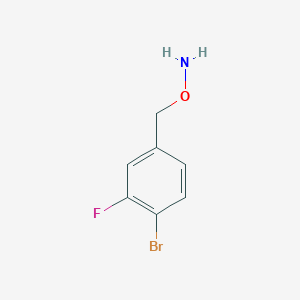
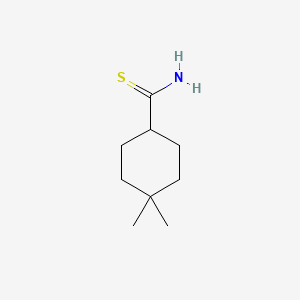
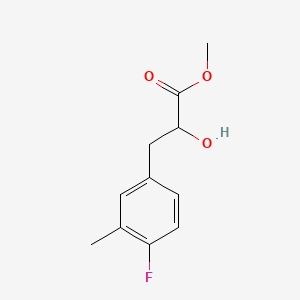

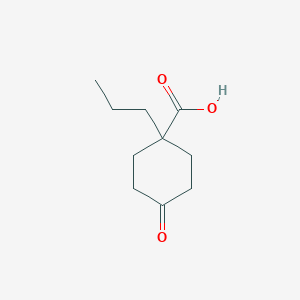
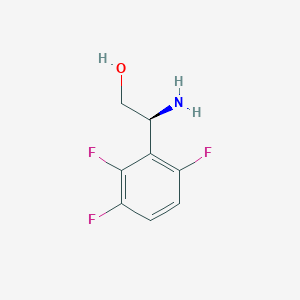


![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)
